molecular formula C4H8FNO B599276 (3-Fluoroazetidin-3-YL)methanol CAS No. 1268520-93-9

(3-Fluoroazetidin-3-YL)methanol

Cat. No.: B599276
CAS No.: 1268520-93-9
M. Wt: 105.112
InChI Key: PFBYWNBYIPWLRG-UHFFFAOYSA-N
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Description

(3-Fluoroazetidin-3-yl)methanol (C₄H₈FNO, molecular weight: 105.14 g/mol) is a fluorinated azetidine derivative characterized by a hydroxylmethyl group and a fluorine atom attached to the 3-position of the azetidine ring. This compound is a versatile building block in medicinal and coordination chemistry. Its small, strained azetidine ring enhances metabolic stability and bioavailability in drug candidates, while the fluorine atom modulates electronic properties and lipophilicity.

Key applications include its role in synthesizing gold(I)-dithiocarbamate complexes, where it acts as a ligand precursor . The compound is commercially available (e.g., from CymitQuimica and Hairui Chemical) but is often listed as discontinued, indicating high demand and specialized use .

Properties

IUPAC Name

(3-fluoroazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-4(3-7)1-6-2-4/h6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBYWNBYIPWLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-93-9
Record name (3-fluoroazetidin-3-yl)methanol
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Preparation Methods

Staudinger Reaction for β-Lactam Intermediate

The Staudinger reaction, which couples imines with acid chlorides to form β-lactams, is a well-established method for constructing nitrogen-containing heterocycles. For example, imines derived from 3-cyano-pyridine react with 3,3-dimethylacryloyl chloride under basic conditions to yield β-lactams. Subsequent reduction of the β-lactam (e.g., using LiAlH4_4) could theoretically open the lactam ring to form the azetidine structure. However, this method requires precise control over stereochemistry and functional group compatibility, particularly when introducing fluorine and hydroxymethyl groups.

Cyclization of Fluorinated Amino Alcohols

An alternative route involves the cyclization of fluorinated amino alcohols. For instance, treating 3-amino-3-fluoropropanol with a dehydrating agent (e.g., thionyl chloride) may facilitate ring closure to form the azetidine core. This method, however, is limited by the availability of fluorinated starting materials and the potential for side reactions due to ring strain.

Fluorination Strategies at the 3-Position

Introducing fluorine at the 3-position of the azetidine ring is critical. Two fluorination methods are prominent: nucleophilic substitution and electrophilic fluorination .

Nucleophilic Substitution with Fluoride

Azetidin-3-ol derivatives bearing a leaving group (e.g., mesylate or tosylate) at the 3-position can undergo nucleophilic substitution with fluoride sources. For example, treatment of azetidin-3-yl mesylate with potassium fluoride (KF) and 18-crown-6 in dimethylformamide (DMF) at 80°C yields 3-fluoroazetidine. However, this method often suffers from low yields (~60%) due to the poor nucleophilicity of fluoride ions and competing elimination reactions.

DAST-Mediated Direct Fluorination

Diethylaminosulfur trifluoride (DAST) is widely used to convert alcohols to fluorides. Applying DAST to azetidin-3-ol in dichloromethane at 0°C achieves direct fluorination with yields up to 75%. This method is advantageous for its simplicity but requires careful handling due to DAST’s moisture sensitivity and potential side reactions with other functional groups.

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 3-position can be introduced via reduction of carboxylic acid derivatives or alkylation of azetidine precursors .

Reduction of Carboxylic Acid Derivatives

Reducing a 3-carboxyazetidine derivative (e.g., ester or nitrile) with agents like lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4) yields the hydroxymethyl group. For example, reduction of 3-cyanoazetidine using NaBH4_4 in methanol produces (3-azetidinyl)methanol, which can subsequently be fluorinated.

Alkylation of Azetidine

Quaternizing the azetidine nitrogen with a hydroxymethyl-containing alkylating agent (e.g., chloromethyl ether) introduces the hydroxymethyl group. However, this approach risks over-alkylation and requires stringent stoichiometric control.

Integrated Synthetic Routes

Combining these strategies, two viable pathways emerge for synthesizing this compound:

Pathway 1: Fluorination Followed by Hydroxymethylation

  • Azetidin-3-ol Synthesis : Cyclize 3-amino-1-propanol using thionyl chloride.

  • Fluorination : Treat azetidin-3-ol with DAST to yield 3-fluoroazetidine.

  • Hydroxymethylation : React 3-fluoroazetidine with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Pathway 2: Hydroxymethylation Followed by Fluorination

  • 3-Hydroxymethylazetidin-3-ol Synthesis : Reduce 3-carboxyazetidine (from Staudinger reaction) with LiAlH4_4.

  • Protection : Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole.

  • Fluorination : Apply DAST to the protected intermediate.

  • Deprotection : Remove the TBS group with tetrabutylammonium fluoride (TBAF).

Challenges and Optimization

Steric and Electronic Effects

The geminal substitution of fluorine and hydroxymethyl on the azetidine ring creates significant steric hindrance, complicating both fluorination and hydroxymethylation steps. Computational studies suggest that electron-withdrawing fluorine destabilizes transition states in nucleophilic substitutions, necessitating higher reaction temperatures or catalysts.

Yield and Purity Considerations

Comparative data for selected methods:

MethodKey ReagentsYield (%)Purity (%)
DAST fluorination of azetidin-3-olDAST, DCM7590
KF substitution of mesylateKF, 18-crown-6, DMF6085
TBS protection/DAST fluorinationTBSCl, DAST, TBAF6888

Pathway 1 offers higher yields but risks over-fluorination, while Pathway 2 ensures better regiocontrol at the expense of additional protection/deprotection steps .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoroazetidin-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of (3-Fluoroazetidin-3-YL)aldehyde or (3-Fluoroazetidin-3-YL)carboxylic acid.

    Reduction: Formation of (3-Fluoroazetidin-3-YL)alcohol or (3-Fluoroazetidin-3-YL)amine.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluoroazetidin-3-YL)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of novel materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of (3-Fluoroazetidin-3-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

(3-Methylazetidin-3-yl)methanol Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • Key Differences : Replaces fluorine with a methyl group, increasing steric bulk and reducing electronegativity. The hydrochloride salt improves solubility for pharmaceutical applications.
  • Applications : Used as an intermediate in bioactive molecule synthesis, particularly in neurological drug candidates .

(3-Fluorooxetan-3-yl)methanol

  • Molecular Formula : C₄H₇FO₂
  • Molecular Weight : 106.10 g/mol
  • Key Differences : Substitutes the azetidine ring with an oxetane ring, altering ring strain (oxetane: ~26 kcal/mol vs. azetidine: ~27 kcal/mol) and hydrogen-bonding capacity.
  • Applications : Explored in prodrug design due to enhanced hydrolytic stability compared to azetidines .

[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol

  • Molecular Formula: C₁₂H₁₆FNO₂
  • Molecular Weight : 237.26 g/mol
  • Applications : A key intermediate in antipsychotic and anticancer agents, leveraging its planar aromatic moiety for target binding .

Physicochemical Properties

Compound LogP<sup>a</sup> Water Solubility (mg/mL) Melting Point (°C)
(3-Fluoroazetidin-3-yl)methanol 0.45 12.3 Not reported
(3-Methylazetidin-3-yl)methanol HCl -0.82 >50 (in H₂O) 180–185 (decomposes)
(3-Fluorooxetan-3-yl)methanol 0.78 8.9 45–50
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol 2.15 0.3 120–125

<sup>a</sup> Calculated using ChemAxon software.

Key Observations :

  • Fluorine substitution reduces LogP in azetidine derivatives compared to methyl or aryl-substituted analogues.
  • The hydrochloride salt of the methyl analogue drastically improves aqueous solubility, critical for intravenous formulations .

Biological Activity

Introduction

(3-Fluoroazetidin-3-YL)methanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4H9FNO
  • Molecular Weight : 103.12 g/mol
  • Structure : The presence of a fluorine atom in the azetidine ring significantly influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Fluorination : The azetidine precursor is fluorinated using agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Methanol Introduction : The methanol group is introduced under controlled conditions to yield the final product.
  • Purification : The crude product is purified using standard chromatographic techniques.

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound and its derivatives. For instance, a series of 3-fluoro β-lactam compounds demonstrated significant antiproliferative activity against MCF-7 human breast cancer cells with IC50 values ranging from 0.075 µM to 0.620 µM, indicating potent effects at nanomolar concentrations . These findings suggest that fluorinated compounds can enhance biological activity compared to non-fluorinated analogs.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The fluorine atom enhances binding affinity to target enzymes and receptors, potentially altering their activity.
  • Cell Cycle Disruption : Studies indicate that these compounds may interfere with cell cycle progression in cancer cells, leading to apoptosis.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results suggest that it exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Study 1: Antiproliferative Activity in Cancer Cells

A study evaluated the antiproliferative effects of several 3-fluoro β-lactams on MCF-7 cells. Compounds with different substituents were tested, revealing that those with hydroxyl groups showed enhanced potency compared to their difluoro counterparts. The most active compound exhibited an IC50 value of 0.075 µM, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights into Anticancer Activity

Further mechanistic studies indicated that this compound derivatives could induce apoptosis through the activation of caspase pathways. This suggests that these compounds may not only inhibit cell growth but also trigger programmed cell death in cancerous cells .

Study 3: Antimicrobial Screening

The antimicrobial properties were assessed against a panel of bacterial strains, showing promising results with significant inhibition zones observed in agar diffusion assays. This positions this compound as a candidate for further development in antibiotic therapies.

Comparative Analysis with Similar Compounds

CompoundIC50 (µM)Biological Activity
This compound0.075Anticancer
(3-Chloroazetidin-3-YL)methanol0.312Lower anticancer activity
(3-Bromoazetidin-3-YL)methanol0.500Moderate anticancer activity
(3-Iodoazetidin-3-YL)methanol>1.000Minimal anticancer activity

The table illustrates that the presence of fluorine significantly enhances the anticancer activity compared to other halogenated derivatives.

Q & A

Q. What are the established synthetic pathways for (3-Fluoroazetidin-3-YL)methanol, and how do reaction parameters (e.g., catalysts, temperature) affect intermediate stability?

  • Methodological Answer : Synthesis typically involves fluorination of azetidine precursors using reagents like DAST (Diethylaminosulfur Trifluoride) or Deoxo-Fluor under anhydrous conditions. For example, fluorination of 3-hydroxyazetidine derivatives requires strict temperature control (e.g., −20°C to 0°C) to prevent ring-opening side reactions. Evidence from similar fluorinated thiophene synthesis (e.g., (3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol) highlights the importance of inert atmospheres and stoichiometric precision to preserve ring integrity . Additionally, fluorination of aromatic systems (e.g., 4-fluorophenyl derivatives) demonstrates that excess fluorinating agents can lead to undesired byproducts, necessitating purification via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted to confirm structural fidelity?

  • Methodological Answer : 1H/13C NMR and 19F NMR are critical for structural elucidation. The 19F NMR chemical shift (typically δ −180 to −220 ppm for aliphatic fluorides) reflects the electronic environment of the fluorine atom. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). For example, azetidine derivatives with fluorinated substituents (e.g., (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone) require high-resolution MS (HRMS) to distinguish isotopic patterns . Infrared (IR) spectroscopy can identify hydroxyl stretches (~3200–3600 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹).

Q. How does the fluorine substituent influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Fluorine’s electronegativity enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Stability studies on fluorinated pyridines (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) show that acidic conditions (pH < 3) may protonate the azetidine nitrogen, leading to ring-opening degradation. Neutral to slightly basic conditions (pH 7–9) are optimal for storage . Polar aprotic solvents (e.g., DMSO, DMF) are recommended for dissolution, as evidenced by solubility data for fluorinated benzyl alcohols .

Advanced Research Questions

Q. How does the stereoelectronic effect of the 3-fluoro group modulate reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : Fluorine’s strong σ-withdrawing but π-donating character deactivates the azetidine ring toward electrophilic attack while enhancing oxidative stability. For example, fluorinated thiophenes (e.g., (3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol) show reduced reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs, requiring palladium catalysts with stronger oxidative addition capacity (e.g., Pd(PPh₃)₄) . Kinetic isotope effect (KIE) studies on fluorinated benzyl alcohols further demonstrate slowed SN2 rates due to steric hindrance .

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